molecular formula C12H14O4 B13201843 2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B13201843
M. Wt: 222.24 g/mol
InChI Key: MJHCSKFFAJBYSN-UHFFFAOYSA-N
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Description

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid ( 2060005-96-9) is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. It features the 1,4-benzodioxane scaffold, a versatile template widely employed in medicinal chemistry to design molecules with diverse biological activities . This privileged structure is found in numerous bioactive compounds and clinically significant drugs, such as the α1-adrenergic antagonist doxazosin and the glucosylceramide synthase inhibitor eliglustat, underlining its therapeutic relevance . The 1,4-benzodioxane core is known to interact with various biological targets, including neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes, and has been investigated for its potential as an antitumor and antibacterial agent . Specifically, research on analogous 2,3-dihydro-1,4-benzodioxine carboxylic acids has demonstrated promising anti-inflammatory properties, with one study showing a comparable potency to Ibuprofen in a carrageenan-induced rat paw edema assay . Furthermore, recent studies on benzodioxane carboxylic acid derivatives have highlighted their potential for enzyme inhibition, anticancer, and antioxidant activities, confirming the continued interest in this chemotype for drug discovery . As such, this compound serves as a valuable synthetic intermediate and building block for the development of novel therapeutic agents. This product is intended for research purposes and is not for human therapeutic use.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-propyl-2H-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-2-7-12(11(13)14)8-15-9-5-3-4-6-10(9)16-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

MJHCSKFFAJBYSN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

Preparation Methods

Ring Closure via Condensation of 3,4-Dihydroxy Benzaldehyde and Glycol Dibromide

Reaction Overview:
The initial step involves a ring-closing reaction to form the benzodioxine ring system, utilizing 3,4-dihydroxy benzaldehyde as the precursor.

Procedure:

  • Reactants: 3,4-dihydroxy benzaldehyde and glycol dibromide
  • Reaction Conditions:
    • Alkaline environment using potassium hydroxide or sodium hydroxide aqueous solution
    • Condensing agent such as tetrabutyl ammonium bromide
    • Reflux temperature (~100°C)
  • Process:
    • The reactants are stirred in a suitable solvent (e.g., ethanol or methanol)
    • The reaction mixture is heated under reflux, typically for 5 hours
    • The reaction proceeds via nucleophilic substitution and cyclization, forming an intermediate benzodioxane derivative

Outcome:

  • The product, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, is isolated through filtration and recrystallization, yielding high purity intermediates suitable for subsequent oxidation steps.

Alkylation to Introduce Propyl Group

Reaction Overview:
The next step involves alkylation at the 2-position of the benzodioxane ring to introduce the propyl substituent.

Procedure:

  • Reactants: The benzodioxane aldehyde intermediate and propyl halide (e.g., propyl bromide)
  • Reaction Conditions:
    • Base such as sodium hydride or potassium tert-butoxide
    • Solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature maintained at 0–25°C
  • Process:
    • The base deprotonates the active hydrogen at the 2-position
    • Nucleophilic substitution occurs with the alkyl halide, affording the 2-propyl derivative

Outcome:

  • The alkylated intermediate is purified via chromatography, confirming the incorporation of the propyl group through NMR and mass spectrometry

Oxidation to Form Carboxylic Acid

Reaction Overview:
The aldehyde group at the 6-position is oxidized to a carboxylic acid.

Procedure:

  • Reactants: Alkylated benzodioxane aldehyde
  • Oxidants: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)
  • Reaction Conditions:
    • Aqueous medium
    • Temperature maintained at 90–110°C
    • Reaction time: approximately 1 hour
  • Process:
    • The aldehyde undergoes oxidative cleavage, converting into the corresponding carboxylic acid
    • Post-reaction, the mixture is cooled, and the pH is adjusted with dilute acid to precipitate the product

Outcome:

  • The final compound, 2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, is isolated by filtration, washed, and dried

Data Table: Summary of Preparation Steps

Step Reactants Reagents & Conditions Product Yield (%) Notes
1 3,4-dihydroxy benzaldehyde + glycol dibromide KOH, tetrabutyl ammonium bromide, reflux (~100°C), 5 hrs 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde 75–85 High purity intermediate
2 Benzodioxane aldehyde + propyl bromide NaH, DMF, 0–25°C 2-Propyl-2,3-dihydro-1,4-benzodioxane 65–78 Confirmed via NMR
3 Alkylated benzodioxane aldehyde KMnO₄, H₂O, 90–110°C, 1 hr This compound 70–80 Acid workup for isolation

Research Outcomes and Industrial Relevance

Research indicates that this synthetic pathway offers several advantages:

  • Cost-effectiveness: Utilizes readily available raw materials like 3,4-dihydroxy benzaldehyde and glycol dibromide.
  • Mild Reaction Conditions: Reactions occur under moderate temperatures, reducing energy consumption.
  • High Yield and Purity: Sequential steps are optimized for maximum yield, with purification via recrystallization and chromatography.
  • Scalability: The process is suitable for industrial scale, with straightforward reaction steps and minimal hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert carbonyl groups to alcohols.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on α-adrenergic receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but its diverse activities suggest multiple mechanisms of action .

Comparison with Similar Compounds

Key Findings :

  • The (S)-enantiomer (CAS 70918-54-6) exhibits identical molecular weight and formula to the target compound but lacks the propyl group. Its high similarity score (0.94) underscores the importance of stereochemistry in pharmacological activity, as it is a recognized impurity in doxazosin formulations .
  • Positional isomerism (e.g., carboxylic acid at position 6 vs. 2) significantly reduces structural similarity (score: 0.59), altering electronic properties and reactivity .

Substituent Effects: Propyl vs. Other Alkyl/Fluorine Groups

The propyl substituent distinguishes the target compound from analogs with alternative alkyl or halogen groups:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Properties
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid 2059940-44-0 C₁₁H₁₀F₂O₄ Ethyl + difluoro at positions 6,7 244.19 Enhanced lipophilicity; fluorination improves metabolic stability
2-(2-Hydroxyphenoxy)acetic acid 99186-63-7 C₈H₈O₄ Hydroxyphenoxy + acetic acid 168.15 Lower molecular weight; increased polarity

Key Findings :

  • The ethyl-fluoro analog (CAS 2059940-44-0) demonstrates how fluorine substitution enhances bioavailability and resistance to oxidative metabolism, while the ethyl group slightly reduces steric hindrance compared to propyl .
  • Smaller substituents (e.g., acetic acid in 99186-63-7) result in higher polarity, affecting solubility and membrane permeability .

Role as a Pharmaceutical Intermediate

The target compound is pivotal in synthesizing doxazosin mesylate, an α₁-adrenergic blocker used for hypertension.

Biological Activity

2-Propyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is a chemical compound characterized by its unique benzodioxine structure, which contributes to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 3663-80-7
  • IUPAC Name : this compound

The compound features a propyl group attached to the benzodioxine core, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that compounds with a benzodioxine structure may exhibit various biological activities, including:

  • Anti-inflammatory Properties : Studies suggest that benzodioxine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Cardiovascular Effects : Given its structural similarities to known antihypertensive agents, this compound may influence cardiovascular functions through receptor interactions.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
1,4-Benzodioxan-2-carboxylic acidAntihypertensive
Doxazosin Mesilate Impurity AAntihypertensive
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acidAnti-inflammatory

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzodioxine Core : Utilizing precursors such as catechol derivatives.
  • Carboxylation : Introducing the carboxylic acid functional group through various carboxylation techniques.
  • Alkylation : Adding the propyl group via alkylation reactions.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of benzodioxine derivatives:

  • Inflammatory Response Modulation :
    • A study demonstrated that certain benzodioxine derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects.
  • Cardiovascular Research :
    • Research indicates potential interactions with adrenergic receptors similar to established antihypertensive drugs like doxazosin. These interactions could lead to vasodilatory effects and reduced blood pressure.

Table 2: Summary of Research Findings

Study FocusFindingsCitation
Anti-inflammatory effectsInhibition of cytokines in vitro
Cardiovascular interactionsPotential vasodilatory effects

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